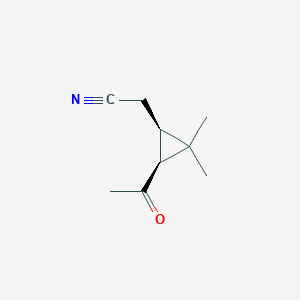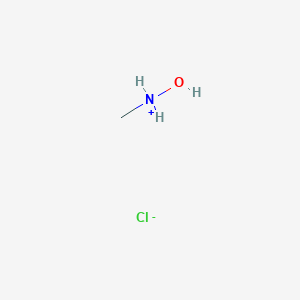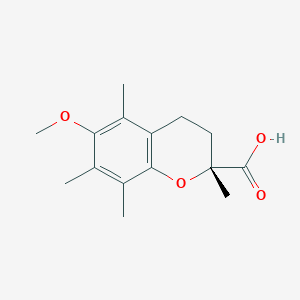
(R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
Vue d'ensemble
Description
(R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (R-MTCA) is a chiral compound that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It has been used in the synthesis of pharmaceuticals, as a reagent in chemical reactions, and as a tool in biochemical and physiological studies.
Applications De Recherche Scientifique
Biocatalyst Inhibition and Microbial Resistance
Carboxylic acids, including (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid, are known for their role as microbial inhibitors. This characteristic is particularly interesting in the field of biorenewable chemicals, where these acids can inhibit microbes at concentrations below the desired yield. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in engineering robust microbial strains for industrial applications. The key effects include damage to the cell membrane and a decrease of the microbial internal pH, impacting the metabolic processes and the microbial tolerance to these acids (Jarboe, Royce, & Liu, 2013).
Antioxidant Properties
This compound has been identified as a biologically active compound with significant antioxidant properties. The structural differences in carboxylic acids significantly influence their bioactivity, including antioxidant, antimicrobial, and cytotoxic activities. Studies suggest that the antioxidant activity of these compounds, such as this compound, is structurally dependent, with a correlation between the number of hydroxyl groups and the exhibited antioxidant activity (Godlewska-Żyłkiewicz et al., 2020).
Chemical Synthesis and Polymer Development
The compound is also significant in the chemical synthesis of lactic acid derivatives. Lactic acid, derived from biomass, serves as a feedstock for green chemistry, with this compound potentially playing a role in the synthesis of biodegradable polymers and other valuable chemicals. Biotechnological routes offer greener alternatives to chemical synthesis, which might replace traditional methods in the future, making this compound relevant in sustainable chemistry (Gao, Ma, & Xu, 2011).
Environmental and Industrial Applications
This compound plays a role in the conversion of plant biomass to furan derivatives, a critical step towards sustainable access to new generations of polymers, functional materials, and fuels. Its derivatives are seen as potential alternatives to non-renewable hydrocarbon sources, indicating the compound's significance in future green chemistry applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Propriétés
IUPAC Name |
(2R)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-9(2)13-11(10(3)12(8)18-5)6-7-15(4,19-13)14(16)17/h6-7H2,1-5H3,(H,16,17)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBMVDGIDVXTOF-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@@](CC2)(C)C(=O)O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350939 | |
| Record name | (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139658-04-1 | |
| Record name | (R)-6-Methoxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



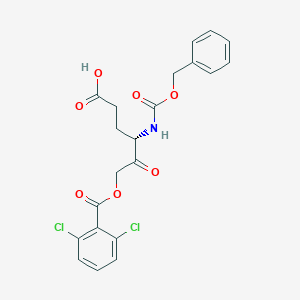
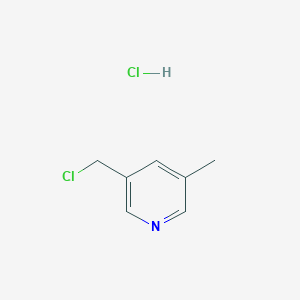
![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)



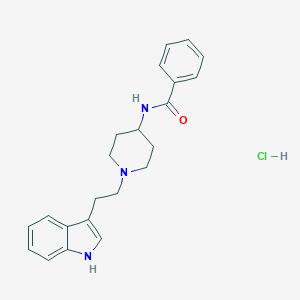
![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)


![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)
